(R)-TCO-OH

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C8H14O |

|---|---|

Peso molecular |

126.20 g/mol |

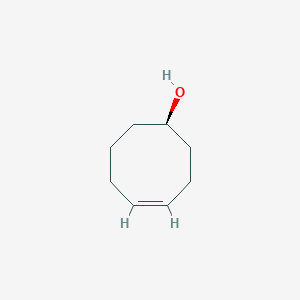

Nombre IUPAC |

(1R,4Z)-cyclooct-4-en-1-ol |

InChI |

InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h1-2,8-9H,3-7H2/b2-1-/t8-/m0/s1 |

Clave InChI |

UCPDHOTYYDHPEN-JQSQLHRZSA-N |

SMILES isomérico |

C1C/C=C\CC[C@@H](C1)O |

SMILES canónico |

C1CC=CCCC(C1)O |

Origen del producto |

United States |

Foundational & Exploratory

(R)-TCO-OH in Inverse-Electron-Demand Diels-Alder Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (iEDDA) reaction between trans-cyclooctene (TCO) derivatives and tetrazines has emerged as a cornerstone of bioorthogonal chemistry, offering unparalleled reaction kinetics and specificity for applications in drug development, diagnostics, and biological research.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of a key dienophile, (R)-TCO-OH, in iEDDA reactions, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Principles of the TCO-Tetrazine iEDDA Reaction

The utility of TCO in bioorthogonal chemistry is rooted in its rapid and highly selective reaction with 1,2,4,5-tetrazines.[1] This ligation proceeds through an inverse-electron-demand Diels-Alder cycloaddition, which is then followed by a retro-Diels-Alder reaction that releases nitrogen gas and forms a stable dihydropyridazine product.[1][3] This reaction is characterized by its exceptional kinetics and biocompatibility, as it requires no catalyst and can proceed efficiently in aqueous environments at physiological pH and temperature.[3][4]

The rapid kinetics of the iEDDA reaction are governed by the frontier molecular orbital (FMO) theory.[5][6] Specifically, the reaction rate is accelerated by a small energy gap between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile (TCO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor diene (tetrazine).[6][7] The inherent ring strain of the trans-cyclooctene forces the double bond into a high-energy state, raising the energy of its HOMO and thus promoting a faster reaction.[8][9]

The Role and Mechanism of this compound

This compound, a commonly used trans-cyclooctene derivative, features a hydroxyl group that provides a convenient handle for conjugation to biomolecules and other molecules of interest. The stereochemistry of this hydroxyl group significantly impacts the reactivity of the TCO moiety. The axial isomer of 5-hydroxy-TCO is more reactive than the equatorial isomer.[9][10] This increased reactivity is attributed to the greater ring strain induced by the axial substituent, which further raises the energy of the HOMO.[9]

The mechanism of the iEDDA reaction involving this compound and a tetrazine is a two-step process:

-

[4+2] Cycloaddition: The electron-rich double bond of the this compound (dienophile) attacks the electron-poor tetrazine (diene), forming a transient, bicyclic intermediate.[11]

-

Retro-Diels-Alder Reaction: This intermediate rapidly undergoes a cycloreversion, eliminating a molecule of nitrogen gas (N2) to form a stable dihydropyridazine product. This step is irreversible and drives the reaction to completion.[3][12]

Quantitative Data: Reaction Kinetics

The second-order rate constants (k) for the iEDDA reaction are a key measure of its efficiency. The reactivity is highly dependent on the specific structures of both the TCO derivative and the tetrazine. Generally, more strained TCOs and tetrazines with electron-withdrawing groups exhibit faster kinetics.[5][7]

| Dienophile | Diene | Rate Constant (k) (M⁻¹s⁻¹) | Solvent | Reference(s) |

| TCO | Dipyridal tetrazine | 2000 ± 400 | 9:1 Methanol/Water | [13] |

| TCO | Methyl-substituted tetrazines | ~1000 | Not Specified | [13] |

| TCO | Hydrogen-substituted tetrazines | up to 30,000 | Not Specified | [13] |

| This compound conjugated to CC49 antibody | [¹¹¹In]In-labeled-Tz | 13,000 ± 80 | PBS | [8] |

| TCO-PEG4 | Methyl-Tz derivatives | 1100 - 73,000 | Buffered Aqueous Solution (37°C) | [14] |

| sTCO (strained TCO) | Dipyridyl-s-tetrazine | up to 10⁶ | Not Specified | [12] |

| d-TCO (dioxolane-fused TCO) | Water-soluble dipyridyl-s-tetrazine | 366,000 ± 15,000 | Water (25°C) | [8] |

Experimental Protocol: Protein-Protein Conjugation via TCO-Tetrazine Ligation

This protocol outlines a general procedure for conjugating two proteins using TCO-NHS ester and tetrazine-NHS ester chemistry.

Materials:

-

Protein A and Protein B

-

TCO-PEG-NHS ester (e.g., TCO-PEG12-NHS)

-

Methyl-tetrazine-PEG-NHS ester (e.g., methyl-tetrazine-PEG8-NHS)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

1 M Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Spin desalting columns

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

Part 1: Preparation of TCO- and Tetrazine-Functionalized Proteins

-

Protein Preparation: Dissolve Protein A and Protein B in PBS at a concentration of 1-5 mg/mL.[13] If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS using a spin desalting column.

-

Reagent Preparation: Immediately before use, dissolve the TCO-PEG-NHS ester and methyl-tetrazine-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[3][15]

-

Activation of Protein A with TCO-NHS:

-

Activation of Protein B with Tetrazine-NHS:

-

Quenching and Purification:

Part 2: iEDDA Conjugation

-

Reactant Mixing: Mix the TCO-functionalized Protein A and the tetrazine-functionalized Protein B in a 1:1 molar ratio.[3][13] For optimal results, a slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used.[13][15]

-

Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle rotation.[13] The reaction can also be performed at 4°C, which may require a longer incubation time.[15]

-

Monitoring (Optional): The reaction progress can be monitored by measuring the decrease in the tetrazine's characteristic absorbance between 510 and 550 nm.[3][13]

-

Purification: The final protein-protein conjugate can be purified from any unreacted proteins using size-exclusion chromatography.[13]

-

Storage: Store the final conjugate at 4°C until further use.[13]

Structure-Reactivity Relationships

The reactivity of TCO derivatives in iEDDA reactions is a direct consequence of their molecular structure. The key factor is the degree of ring strain in the eight-membered ring.

Stability and Considerations

While highly reactive, TCO derivatives can exhibit stability issues. They can be sensitive to acidic or basic conditions and are photosensitive, with the potential to isomerize to the less reactive cis-conformer.[6] Furthermore, some TCOs can be deactivated by high concentrations of thiols present in biological systems.[5] For applications requiring long-term stability, more stable derivatives like dioxolane-fused trans-cyclooctenes (d-TCO) have been developed, which maintain high reactivity while exhibiting enhanced stability.[8]

Conclusion

The this compound mediated iEDDA reaction is a powerful and versatile tool in the arsenal of chemical biologists and drug development professionals. Its rapid, specific, and bioorthogonal nature allows for the precise modification of biomolecules in complex environments. A thorough understanding of its mechanism, kinetics, and the factors influencing its reactivity and stability is crucial for the successful design and execution of experiments leveraging this remarkable chemistry. The continued development of novel TCO derivatives with fine-tuned properties promises to further expand the scope and impact of iEDDA reactions in advancing biomedical science.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. broadpharm.com [broadpharm.com]

- 4. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 5. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 6. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Strained alkenes for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]

- 11. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. interchim.fr [interchim.fr]

The Role of (R)-TCO-OH in Click Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-TCO-OH, a specific stereoisomer of trans-cyclooctenol, has emerged as a pivotal tool in the field of bioorthogonal chemistry. Its significance lies in its participation in the inverse-electron-demand Diels-Alder (IEDDA) reaction, a cornerstone of "click chemistry." This reaction, characterized by its exceptionally rapid kinetics and biocompatibility, allows for the precise and efficient covalent ligation of molecules in complex biological environments without the need for a catalyst. The hydroxyl group of this compound provides a versatile handle for its incorporation into a wide array of biomolecules and therapeutic agents, making it an invaluable reagent for applications ranging from cellular imaging to targeted drug delivery and the synthesis of novel therapeutics like PROTACs (Proteolysis Targeting Chimeras).

Core Mechanism: The Inverse-Electron-Demand Diels-Alder Reaction

The utility of this compound is rooted in its reaction with 1,2,4,5-tetrazines. This is a type of [4+2] cycloaddition where the electron-deficient tetrazine acts as the diene and the strained, electron-rich trans-cyclooctene (TCO) serves as the dienophile.[1] The high ring strain of the trans-cyclooctene significantly accelerates the reaction, allowing it to proceed rapidly under physiological conditions (aqueous environment, neutral pH, and 37°C).[2][3] The initial cycloaddition forms an unstable intermediate that quickly undergoes a retro-Diels-Alder reaction, irreversibly releasing dinitrogen gas (N₂) and forming a stable dihydropyridazine product.[1] This irreversible step and the formation of a gaseous byproduct make the reaction highly favorable and easy to monitor.

dot

Caption: General mechanism of the IEDDA reaction between this compound and a tetrazine.

Quantitative Data: Reaction Kinetics

The reaction between TCO derivatives and tetrazines is among the fastest bioorthogonal reactions known. The rate is influenced by the substituents on both the TCO and the tetrazine, as well as the stereochemistry of the TCO. Specifically, the axial isomer of TCO-OH is known to be more reactive than the equatorial isomer due to higher ground-state energy.[2][4]

| TCO Derivative | Tetrazine Derivative | Solvent/Buffer | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |

| TCO conjugated to CC49 antibody | [¹¹¹In]In-labeled-Tz | PBS | 37 | (13 ± 0.08) x 10³ | [1][2] |

| axial-5-hydroxy-trans-cyclooctene (a-TCO) | 3,6-dipyridyl-s-tetrazine | PBS/MeOH (95:5) | 25 | 150,000 ± 8,000 | [4] |

| axial isomer of 5-hydroxy-TCO | 3,6-dipyridyl-s-tetrazine derivative | PBS/MeOH (95:5) | 25 | 70,000 ± 1,800 | [4] |

| equatorial isomer of 5-hydroxy-TCO | 3,6-dipyridyl-s-tetrazine derivative | PBS/MeOH (95:5) | 25 | 22,400 ± 40 | [4] |

| Water-soluble s-TCO | 3,6-dipyridyl-s-tetrazine derivative | Water | 25 | (3,300 ± 40) x 10³ | [2] |

| TCO-PEG₄ | Me2Pyr-Tz | DPBS | 37 | 5,120 | [5] |

| TCO-PEG₄ | MePh-Tz | DPBS | 37 | 990 | [5] |

Key Applications and Experimental Protocols

The versatility of this compound has led to its adoption in several cutting-edge applications within drug development and chemical biology.

Bioconjugation and Labeling of Proteins

This compound can be readily derivatized, for instance, into an N-hydroxysuccinimide (NHS) ester, which can then be used to label proteins on primary amines (e.g., lysine residues). The resulting TCO-labeled protein can be specifically conjugated to any molecule carrying a tetrazine moiety.

Experimental Protocol: Protein Labeling with a TCO-NHS Ester

-

Protein Preparation:

-

Dissolve the protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0) to a concentration of 1-5 mg/mL.

-

If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.[1]

-

-

TCO-NHS Ester Preparation:

-

Labeling Reaction:

-

Quenching (Optional):

-

Purification:

Pretargeted Nuclear Imaging

In this strategy, a TCO-conjugated antibody is first administered to a subject. After the antibody has had sufficient time to accumulate at the target site (e.g., a tumor) and clear from circulation, a radiolabeled tetrazine is administered. The rapid click reaction between the TCO and tetrazine allows for highly specific imaging of the target site with minimal background signal.[1][7][8]

dot

Caption: Workflow for pretargeted nuclear imaging using TCO-tetrazine click chemistry.

"Click-to-Release" Drug Delivery

This compound can be used as a cleavable linker for targeted drug delivery. In this approach, a therapeutic agent is "caged" by attaching it to the TCO moiety. The resulting prodrug is inactive. When the TCO-caged prodrug reaches its target, which has been labeled with a tetrazine, the click reaction occurs. The subsequent electronic rearrangement of the adduct leads to the release of the active drug.[9][10][11]

dot

Caption: Mechanism of "click-to-release" for targeted drug activation.

Synthesis of PROTACs

This compound is also employed as a linker in the synthesis of PROTACs.[8][12] A PROTAC is a heterobifunctional molecule that brings a target protein and an E3 ubiquitin ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein. The TCO moiety can be incorporated into the linker, allowing for the modular construction of PROTACs via click chemistry.

dot

Caption: Logical workflow for the synthesis and action of a TCO-linked PROTAC.

Conclusion

This compound is a powerful and versatile reagent in the click chemistry toolbox. Its participation in the exceptionally fast and bioorthogonal IEDDA reaction with tetrazines has enabled significant advancements in bioconjugation, in vivo imaging, and targeted drug delivery. For researchers and drug development professionals, a thorough understanding of its properties, reaction kinetics, and experimental applications is crucial for harnessing its full potential in creating next-generation diagnostics and therapeutics.

References

- 1. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cg.tuwien.ac.at [cg.tuwien.ac.at]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medium.com [medium.com]

- 6. interchim.fr [interchim.fr]

- 7. Click activated protodrugs against cancer increase the therapeutic potential of chemotherapy through local capture and activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antibody-Based In Vivo Imaging of Central Nervous System Targets—Evaluation of a Pretargeting Approach Utilizing a TCO-Conjugated Brain Shuttle Antibody and Radiolabeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]

(R)-TCO-OH: A Technical Guide for Researchers and Drug Development Professionals

(R)-trans-Cyclooct-4-enol , commonly abbreviated as (R)-TCO-OH , is a pivotal reagent in the field of bioorthogonal chemistry. Its unique structural and chemical properties make it an invaluable tool for researchers, scientists, and drug development professionals. This guide provides an in-depth overview of this compound, focusing on its structure, chemical properties, and applications, with detailed experimental protocols and visualizations to facilitate its use in a laboratory setting.

Core Structure and Chemical Properties

This compound is a derivative of trans-cyclooctene, the most reactive and commonly used dienophile in bioorthogonal chemistry. The "TCO" designation refers to the strained eight-membered ring containing a trans double bond. This high ring strain is the driving force behind its exceptional reactivity. The "(R)" specifies the stereochemistry at the hydroxyl-bearing carbon, and "-OH" indicates the presence of a hydroxyl group, which serves as a versatile handle for further chemical modifications.[1]

The key feature of this compound is its ability to undergo an inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazine-containing molecules.[2] This "click chemistry" reaction is exceptionally fast, highly selective, and proceeds rapidly under physiological conditions without the need for a catalyst, making it ideal for in vivo applications.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative and qualitative properties of this compound:

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₁₄O | [4] |

| Molecular Weight | 126.20 g/mol | [4] |

| CAS Number | 39637-78-0 | [2] |

| Appearance | Liquid | [4] |

| Solubility | Soluble in DMSO | [4] |

| Storage Conditions | Short-term (days to weeks): 0 - 4°C, dry and dark.Long-term (months to years): -20°C. | [4] |

| Shelf Life | Stable for several weeks during standard shipping. | [4] |

Reactivity and Bioorthogonal Applications

The utility of this compound is rooted in its participation in the iEDDA reaction. This cycloaddition between the electron-rich TCO (dienophile) and an electron-deficient tetrazine (diene) is the fastest known bioorthogonal ligation.[4] The reaction is irreversible and produces only nitrogen gas as a byproduct.[3]

This rapid and specific reactivity allows for the precise labeling and manipulation of biomolecules in complex biological environments, such as in living cells or whole organisms.[5][6]

Key applications include:

-

Bioconjugation: Site-specific modification of proteins, antibodies, and peptides.[6][7]

-

PROTACs: this compound serves as an alkyl chain-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.[2][8]

-

Live-Cell Imaging: Pre-targeting strategies where a TCO-labeled antibody is administered first, followed by a tetrazine-conjugated imaging agent.

-

Drug Delivery: Development of "click-to-release" systems for targeted drug delivery.

Signaling Pathway: Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

The diagram below illustrates the mechanism of the iEDDA reaction between this compound and a generic tetrazine molecule.

Experimental Protocols

This section provides a detailed, generalized protocol for the ligation of a TCO-functionalized protein with a tetrazine-functionalized molecule. This protocol is based on common laboratory practices for bioconjugation.[3][9][10]

Protocol: Protein-Protein Ligation using TCO-Tetrazine Chemistry

1. Preparation of TCO- and Tetrazine-Functionalized Proteins

This initial step involves activating proteins with TCO and tetrazine moieties, typically using N-hydroxysuccinimide (NHS) ester chemistry to target primary amines (e.g., lysine residues).

-

Materials:

-

Protein A and Protein B (1-5 mg/mL in PBS)

-

TCO-PEG-NHS ester (e.g., TCO-PEG12-NHS)

-

Methyl-tetrazine-PEG-NHS ester (e.g., methyl-tetrazine-PEG8-NHS)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

1 M Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Spin desalting columns

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

-

Procedure:

-

If the protein buffer contains primary amines (e.g., Tris), exchange the buffer to PBS using a spin desalting column.

-

Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.[10]

-

To 100 µg of Protein A in PBS, add 5 µL of 1 M NaHCO₃.[3]

-

Add a 20-fold molar excess of the TCO-PEG-NHS ester stock solution to the protein solution.[10]

-

Incubate the reaction mixture for 60 minutes at room temperature.[3][9]

-

Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[10]

-

Remove excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with PBS.[9]

-

Repeat steps 2-7 for Protein B using the methyl-tetrazine-PEG-NHS ester.

-

2. TCO-Tetrazine Ligation

-

Procedure:

-

Mix the TCO-functionalized Protein A with the tetrazine-functionalized Protein B in a 1:1 molar ratio. For optimal results, a slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used.[9]

-

Incubate the reaction mixture for 30-60 minutes at room temperature with gentle rotation.[3][9] The reaction progress can be monitored by observing the disappearance of the tetrazine's characteristic color or by UV-Vis spectroscopy (disappearance of the absorption band between 510 and 550 nm).[3]

-

The resulting protein-protein conjugate is now ready for use. If necessary, the conjugate can be purified from any unreacted proteins using size-exclusion chromatography.[9]

-

Store the final conjugate at 4°C.[9]

-

Experimental Workflow Diagram

The following diagram outlines the key steps in a typical protein labeling experiment using this compound and a tetrazine-NHS ester.

This technical guide provides a foundational understanding of this compound for its effective application in research and development. Its robust and versatile nature continues to drive innovation in chemical biology and targeted therapeutics.

References

- 1. rsc.org [rsc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. broadpharm.com [broadpharm.com]

- 4. medkoo.com [medkoo.com]

- 5. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation [bio-protocol.org]

- 7. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation [en.bio-protocol.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. interchim.fr [interchim.fr]

An In-depth Technical Guide to the Synthesis and Purification of (R)-TCO-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of (R)-trans-cyclooct-4-enol ((R)-TCO-OH), a critical reagent in bioorthogonal chemistry. The methodologies detailed herein are compiled from established literature, offering a basis for the reliable production of this valuable compound. This document focuses on providing structured data, detailed experimental protocols, and visual workflows to aid in the practical application of these procedures.

Introduction

This compound is a hydroxyl-functionalized trans-cyclooctene derivative widely employed in strain-promoted inverse-electron-demand Diels-Alder cycloaddition (SPIEDAC) reactions with tetrazines. This "click chemistry" ligation is exceptionally fast and bioorthogonal, making it a powerful tool for in vivo imaging, drug delivery, and the development of PROTACs (Proteolysis Targeting Chimeras). The specific (R)-enantiomer is often desired to ensure stereospecificity in biological applications. This guide outlines a common and effective pathway for the synthesis and subsequent purification of this compound.

Synthesis of this compound: A Multi-Step Approach

The most prevalent and reliable method for synthesizing TCO-OH involves the photochemical isomerization of its cis-precursor, cis-cyclooct-4-enol. To obtain the specific (R)-enantiomer, an enantioselective synthesis or a chiral resolution step is required. The following sections detail a plausible and commonly referenced pathway.

Synthesis Pathway Overview

The synthesis of this compound is typically a three-step process starting from 1,5-cyclooctadiene. The key steps include:

-

Epoxidation of 1,5-cyclooctadiene to form the monoepoxide.

-

Reduction of the epoxide to yield cis-cyclooct-4-enol (CCO-OH).

-

Photoisomerization of cis-cyclooct-4-enol to trans-cyclooct-4-enol (TCO-OH).

An enantioselective approach can be introduced during the synthesis of the cis-precursor, or a chiral resolution can be performed on the racemic final product. For the purpose of this guide, we will focus on the synthesis of the racemic TCO-OH followed by a discussion on potential chiral resolution strategies, as direct enantioselective syntheses are not as widely documented in readily available literature.

Experimental Protocols

This procedure aims to produce the mono-epoxide of 1,5-cyclooctadiene, which serves as the precursor for the subsequent reduction step.[1]

-

Reagents and Materials:

-

1,5-Cyclooctadiene

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

-

Procedure:

-

Dissolve 1,5-cyclooctadiene in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in DCM to the cooled solution of 1,5-cyclooctadiene over a period of 1-2 hours with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer using a separatory funnel and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.

-

Purify the crude product by flash column chromatography on silica gel.

-

The epoxide is reduced to the corresponding alcohol, yielding the cis-isomer of cyclooct-4-enol.[1]

-

Reagents and Materials:

-

Epoxide from Step 1

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Sodium sulfate decahydrate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or THF.

-

Cool the suspension to 0 °C and slowly add a solution of the epoxide in the same anhydrous solvent.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Stir the resulting mixture vigorously until a white precipitate forms.

-

Filter the solid and wash it thoroughly with the reaction solvent.

-

Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude cis-cyclooct-4-enol.

-

Purify the product by flash column chromatography.

-

This critical step converts the thermodynamically more stable cis-isomer to the strained trans-isomer using UV light. A flow photochemistry setup is often employed to improve yield by continuously removing the trans-product as it forms.[1][2][3]

-

Reagents and Materials:

-

cis-Cyclooct-4-enol

-

Methyl benzoate (sensitizer)

-

Anhydrous diethyl ether or a mixture of diethyl ether and hexanes

-

Silver nitrate (AgNO₃) impregnated silica gel

-

Ammonium hydroxide solution

-

Flow photoreactor with a UV lamp (254 nm)

-

Peristaltic pump

-

Chromatography column

-

-

Procedure:

-

Prepare a solution of cis-cyclooct-4-enol and methyl benzoate in the chosen solvent.

-

Pack a chromatography column with silica gel and a top layer of silver nitrate-impregnated silica gel.

-

Set up the flow system by circulating the reaction mixture from a reservoir, through the photoreactor, then through the AgNO₃/silica gel column, and back to the reservoir using a peristaltic pump.

-

Irradiate the solution with a 254 nm UV lamp while it circulates through the system. The trans-isomer will be selectively retained on the AgNO₃/silica gel column.

-

Monitor the reaction progress by periodically analyzing the circulating solution (e.g., by GC or TLC) for the disappearance of the cis-isomer.

-

Once the reaction is complete, dismantle the column and wash the AgNO₃/silica gel with the reaction solvent to remove any remaining cis-isomer.

-

Elute the complexed trans-cyclooct-4-enol from the silica gel by washing with a solution of ammonium hydroxide in an organic solvent (e.g., methanol or diethyl ether).

-

Collect the eluate, wash with water to remove ammonia, dry the organic layer, and concentrate under reduced pressure to obtain the crude trans-cyclooct-4-enol as a mixture of diastereomers.

-

Purification of this compound

The crude product from the photoisomerization is a racemic mixture of trans-cyclooct-4-enol. To obtain the enantiopure this compound, a purification step involving chiral separation is necessary.

Purification Workflow

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers.[4][5] The choice of the chiral stationary phase (CSP) and mobile phase is crucial for achieving good separation.

-

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Chiral HPLC column (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H)

-

HPLC-grade solvents (e.g., n-hexane, isopropanol)

-

-

General Procedure:

-

Dissolve the crude racemic trans-cyclooct-4-enol in the mobile phase.

-

Equilibrate the chiral HPLC column with the chosen mobile phase until a stable baseline is achieved.

-

Inject the sample onto the column.

-

Elute the enantiomers with the mobile phase at a constant flow rate. The two enantiomers will interact differently with the chiral stationary phase and will therefore elute at different retention times.

-

Monitor the elution profile using a UV detector.

-

Collect the fraction corresponding to the desired (R)-enantiomer. The elution order of the enantiomers will depend on the specific chiral column and mobile phase used and may need to be determined empirically or by comparison to a known standard.

-

Combine the collected fractions of the (R)-enantiomer and remove the solvent under reduced pressure to obtain the purified product.

-

Assess the enantiomeric purity of the final product by re-injecting a small sample onto the chiral HPLC column.

-

Quantitative Data

The following tables summarize typical quantitative data for the synthesis and characterization of TCO-OH. It is important to note that yields can vary depending on the specific reaction conditions and scale. Data for the enantiopure this compound is less commonly reported; therefore, the data presented here is largely based on the synthesis of the racemic mixture.

Table 1: Synthesis Yields

| Step | Product | Typical Yield (%) |

| 1. Epoxidation | Monoepoxide of 1,5-cyclooctadiene | 70-85% |

| 2. Reduction | cis-Cyclooct-4-enol | 85-95% |

| 3. Photoisomerization | trans-Cyclooct-4-enol (racemic) | 30-50% (axial + equatorial) |

| 4. Chiral Resolution | This compound | <50% (theoretical max) |

Table 2: Characterization Data for TCO-OH

| Analysis | Parameter | Expected Value/Observation |

| ¹H NMR | Chemical Shift (δ, ppm) | Olefinic protons: ~5.5-6.0 ppmCarbinol proton: ~3.5-4.0 ppmAliphatic protons: ~1.2-2.5 ppm |

| ¹³C NMR | Chemical Shift (δ, ppm) | Olefinic carbons: ~130-140 ppmCarbinol carbon: ~65-75 ppmAliphatic carbons: ~20-40 ppm |

| Mass Spec. | m/z | [M+H]⁺: 127.1096 (calculated for C₈H₁₅O⁺) |

| Purity (HPLC) | Enantiomeric Excess (ee) | >98% for purified this compound |

Conclusion

The synthesis and purification of this compound is a multi-step process that requires careful execution and optimization. The key photoisomerization step benefits greatly from a flow chemistry setup to achieve reasonable yields. The final and most critical step for obtaining the desired enantiomer is the chiral resolution, for which HPLC is a highly effective method. This guide provides a foundational understanding and practical protocols for researchers and professionals working in the field of bioorthogonal chemistry and drug development, enabling the production of this essential chemical tool. Further optimization of each step may be required to achieve desired yields and purity on a larger scale.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bcc.bas.bg [bcc.bas.bg]

- 4. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | TCI AMERICA [tcichemicals.com]

- 5. Synthetic methodology towards allylic trans -cyclooctene-ethers enables modification of carbohydrates: bioorthogonal manipulation of the lac repressor ... - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03216F [pubs.rsc.org]

The Strategic Role of (R)-TCO-OH in Next-Generation PROTAC Design: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (R)-TCO-OH, a key building block in the innovative design of Proteolysis Targeting Chimeras (PROTACs). We will delve into its core function in facilitating bioorthogonal, in-cell assembly of PROTACs, present relevant quantitative data for analogous systems, provide detailed experimental protocols for evaluation, and visualize the critical biological pathways and experimental workflows involved.

Introduction: The Evolution of PROTACs and the Rise of Click Chemistry

PROTACs are heterobifunctional molecules that offer a paradigm shift in pharmacology from occupancy-driven inhibition to event-driven degradation of target proteins.[1][2][3] These molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. By bringing the POI and E3 ligase into proximity, PROTACs hijack the cell's ubiquitin-proteasome system to induce ubiquitination and subsequent degradation of the target protein.[2][4]

While traditional PROTACs are synthesized as single, large molecules, a newer strategy involves the in-cell assembly of two smaller, more cell-permeable precursors. This is where this compound plays a pivotal role. As a click chemistry reagent, this compound contains a strained trans-cyclooctene (TCO) group. This group undergoes a highly efficient and bioorthogonal inverse electron demand Diels-Alder (iEDDA) reaction with a tetrazine-modified component within the cellular environment.[1][5][6] This "in-cell click" reaction forms a stable PROTAC molecule, enabling targeted protein degradation. This approach, often termed "CLIPTACs" (in-cell click-formed proteolysis-targeting chimeras), can overcome challenges associated with the high molecular weight and suboptimal pharmacokinetic properties of pre-formed PROTACs.[2][6]

The Mechanism of Action of this compound in PROTAC Assembly

This compound serves as a critical linker component for one-half of a two-part PROTAC system. The typical strategy involves functionalizing a ligand for the protein of interest (e.g., JQ1 for BRD4) with this compound. The other precursor is an E3 ligase ligand (e.g., thalidomide for Cereblon) modified with a tetrazine group.[5][6]

The process unfolds as follows:

-

The two smaller, more membrane-permeable precursors are independently administered and enter the cell.

-

Inside the cell, the TCO group of the POI ligand rapidly and specifically reacts with the tetrazine group of the E3 ligase ligand via the iEDDA click reaction.

-

This bioorthogonal reaction forms a stable, full-length PROTAC molecule in situ.

-

The newly formed PROTAC then proceeds through the canonical mechanism: inducing the formation of a ternary complex between the POI and the E3 ligase, leading to ubiquitination and proteasomal degradation of the target protein.

Quantitative Data for TCO-Containing PROTAC Systems

While specific quantitative data for PROTACs assembled using the this compound isomer are not extensively available in the public domain, the following tables present representative data for PROTACs targeting BRD4 and ERK1/2, which are commonly studied with in-cell click chemistry approaches. This data illustrates the typical degradation efficiency (DC₅₀ and Dₘₐₓ) observed with these systems.

Table 1: Degradation Efficiency of Representative BRD4-Targeting PROTACs

| PROTAC/System | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | E3 Ligase Recruited | Reference |

|---|---|---|---|---|---|

| dBET1 | HeLa | ~25 | >95 | CRBN | [7] |

| ARV-825 | HCT116 | <1 | ~98 | CRBN | [7] |

| MZ1 | HeLa | ~100 | ~80 | VHL | [8] |

| CLIPTAC (JQ1-TCO + Tz-thalidomide) | HeLa | ~10,000 | Significant degradation | CRBN | [6] |

Note: The higher DC₅₀ for the CLIPTAC system reflects the concentration of the precursor molecules required to achieve degradation.

Table 2: Degradation Efficiency of Representative ERK1/2-Targeting PROTACs

| PROTAC/System | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | E3 Ligase Recruited | Reference |

|---|---|---|---|---|---|

| B1-10J | HCT116 | 102 | >90 | Not Specified | [5] |

| B1-10J | Calu-6 | 85 | >90 | Not Specified | [5] |

| CLIPTAC (ERK1/2 inhibitor-TCO + Tz-thalidomide) | HeLa | ~10,000 | Significant degradation | CRBN | [6] |

Note: As with the BRD4 CLIPTAC, the DC₅₀ reflects the precursor concentrations.

Signaling Pathways Targeted by TCO-Assembled PROTACs

The signaling pathways affected by these PROTACs are determined by the protein of interest being targeted. Two common targets for proof-of-concept studies with clickable PROTACs are BRD4 and ERK1/2.

BRD4 Degradation and Downstream Effects

BRD4 is a member of the BET family of proteins that acts as an epigenetic reader, playing a crucial role in the transcription of key oncogenes, most notably c-MYC. Degradation of BRD4 leads to the suppression of c-MYC expression, resulting in cell cycle arrest and apoptosis in cancer cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PROteolysis TArgeting Chimeras (PROTACs) - Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chempep.com [chempep.com]

- 4. benchchem.com [benchchem.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein Degradation by In-Cell Self-Assembly of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

(R)-TCO-OH: A Technical Guide to Stability and Recommended Storage

For Researchers, Scientists, and Drug Development Professionals

(R)-trans-cyclooctenol, or (R)-TCO-OH, is a pivotal tool in the field of bioorthogonal chemistry, prized for its rapid and selective reactivity with tetrazines in strain-promoted inverse-electron-demand Diels-Alder cycloaddition (SPIEDAC) reactions. This "click chemistry" reaction has become indispensable for labeling and imaging biomolecules in complex biological systems. However, the inherent ring strain that grants this compound its high reactivity also makes it susceptible to degradation. Understanding the stability profile and optimal storage conditions of this compound is therefore critical for ensuring the reproducibility and success of experiments in drug development and other research applications.

This technical guide provides a comprehensive overview of the stability of this compound and related trans-cyclooctene derivatives, offering recommended storage and handling protocols to maximize its shelf-life and performance.

Recommended Storage and Handling

To preserve the integrity of this compound, it is imperative to adhere to strict storage and handling guidelines. The primary degradation pathway for trans-cyclooctenes is isomerization to the unreactive cis-isomer. This process can be accelerated by exposure to heat, light, and certain chemical conditions.

Key Recommendations:

-

Temperature: Store this compound as a solid at -20°C for long-term storage (months to years). For short-term storage (days to weeks), 0-4°C can be acceptable.

-

Light and Moisture: The compound should be protected from light and moisture. Store in a tightly sealed, opaque container.

-

Solvents: When preparing solutions, use anhydrous solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Shipping: this compound is generally stable enough for shipping at ambient temperatures for a few weeks.

Stability Profile of this compound and Related Derivatives

Quantitative Stability Data for TCO Derivatives

The following table summarizes available quantitative stability data for various TCO derivatives. It is important to note that this data should be used as a reference, as the stability of this compound may differ.

| TCO Derivative | Condition | Time | Stability Outcome |

| TCO-antibody conjugate | in vivo | 24 hours | 75% remained reactive |

| d-TCO | Phosphate-buffered D₂O | 14 days | No degradation or isomerization observed |

| d-TCO | Human serum, room temp. | 4 days | >97% remained as trans-isomer |

| Generic TCO | DMSO-d₆, 90°C | 20 minutes | 2% isomerization to cis-isomer |

| Generic TCO | DMSO-d₆, 90°C | 70 minutes | 10% isomerization to cis-isomer |

| s-TCO | 30 mM mercaptoethanol in D₂O-PBS, pD 7.4 | 18.5 hours | 100% isomerization to cis-isomer |

| s-TCO with Trolox | 30 mM mercaptoethanol in D₂O-PBS, pD 7.4 | 29.5 hours | <5% isomerization |

Experimental Protocols

To assess the stability of this compound, researchers can employ analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). Below are detailed methodologies for these key experiments.

Protocol 1: ¹H NMR Spectroscopy for Monitoring Isomerization

This protocol outlines the use of ¹H NMR to quantify the extent of isomerization of this compound to its cis-isomer over time.

Materials:

-

This compound

-

Deuterated solvent (e.g., DMSO-d₆, CD₃OD)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Prepare a solution of this compound in the chosen deuterated solvent at a known concentration (e.g., 10 mg/mL).

-

Transfer the solution to an NMR tube.

-

Acquire an initial ¹H NMR spectrum (t=0). The vinylic protons of the trans- and cis-isomers will have distinct chemical shifts, allowing for their differentiation.

-

Store the NMR tube under the desired test conditions (e.g., specific temperature, exposure to light).

-

Acquire subsequent ¹H NMR spectra at regular time intervals.

-

Integrate the signals corresponding to the vinylic protons of both the trans- and cis-isomers in each spectrum.

-

Calculate the percentage of isomerization at each time point using the following formula: % Isomerization = [Integral of cis-isomer / (Integral of cis-isomer + Integral of trans-isomer)] * 100

Protocol 2: HPLC-Based Stability Assay

This protocol describes the use of reverse-phase HPLC to monitor the degradation of this compound.

Materials:

-

This compound

-

HPLC-grade solvents (e.g., acetonitrile, water)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Prepare samples for analysis by diluting the stock solution in the desired test buffer or solvent (e.g., phosphate-buffered saline at a specific pH).

-

Inject a sample into the HPLC system at t=0 to obtain an initial chromatogram.

-

Incubate the remaining samples under the desired test conditions.

-

At specified time points, inject samples into the HPLC system.

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

-

The percentage of remaining this compound can be calculated by comparing the peak area at each time point to the initial peak area.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for assessing this compound stability.

Caption: Factors leading to this compound degradation.

fundamental principles of (R)-TCO-OH bioorthogonal chemistry

An In-depth Technical Guide to the Fundamental Principles of (R)-TCO-OH Bioorthogonal Chemistry

Introduction

Bioorthogonal chemistry encompasses a class of chemical reactions that can proceed within a living system without interfering with native biochemical processes.[1][2][3] Coined by Carolyn R. Bertozzi, this field has become indispensable for studying biomolecules in real-time within their natural environment.[1] Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a 1,2,4,5-tetrazine (Tz) and a trans-cyclooctene (TCO).[4][5] This reaction is renowned for its exceptionally fast kinetics, specificity, and the fact that it operates without the need for a catalyst.[5][6]

This compound, a specific stereoisomer of trans-cyclooct-4-enol, is a widely utilized TCO derivative in bioorthogonal applications.[4] Its hydroxyl group provides a convenient handle for conjugation to various biomolecules, while its strained trans-alkene geometry ensures rapid and specific reaction with tetrazine counterparts.[4][7] This guide provides a detailed overview of the core principles of this compound chemistry, including its reaction mechanism, kinetics, stability, and key experimental protocols, tailored for researchers, scientists, and drug development professionals.

Core Principles of this compound Chemistry

Reaction Mechanism: The Inverse-Electron-Demand Diels-Alder Reaction

The reactivity of TCO derivatives is primarily driven by the significant ring strain of the trans-configured double bond within the eight-membered ring.[8][9] This strain is released upon reaction with a tetrazine, providing a strong thermodynamic driving force for a [4+2] cycloaddition.[8] The reaction proceeds in two main steps:

-

[4+2] Cycloaddition: The electron-poor tetrazine (diene) rapidly reacts with the strained, electron-rich trans-cyclooctene (dienophile).[10] This forms an unstable, bicyclic intermediate.[10]

-

Retro-Diels-Alder Elimination: The intermediate undergoes a rapid cycloreversion, irreversibly eliminating a molecule of nitrogen gas (N₂) to form a stable dihydropyridazine product.[8]

This reaction is characterized by its high specificity and bioorthogonality; neither TCO nor tetrazine moieties react with naturally occurring functional groups in biological systems, such as amines or thiols.[8][11]

Reactivity and Kinetics

The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants that can reach up to 107 M-1s-1.[4][11] This enables efficient conjugation even at the low micromolar or nanomolar concentrations typical in biological systems.[5] The reactivity is influenced by several factors:

-

Ring Strain: trans-Cyclooctenes are significantly more reactive than their cis-isomers due to the inherent strain of the trans double bond in the eight-membered ring.[9]

-

Stereochemistry: The orientation of substituents on the TCO ring is crucial. For hydroxylated TCOs like this compound, the axial isomer is reported to be more reactive than the corresponding equatorial isomer.[4][12] This is attributed to the axial isomer being higher in energy, thus reducing the activation energy of the reaction.[4]

-

TCO Derivatives: Fusing additional rings to the cyclooctene core can further increase ring strain and enhance reactivity.[13]

The table below compares the second-order rate constants of various TCO derivatives with a common tetrazine partner, illustrating the high reactivity of the TCO scaffold.

| TCO Derivative | Abbreviation | Second-Order Rate Constant (k₂) with 3,6-di-(2-pyridyl)-s-tetrazine (M⁻¹s⁻¹) | Reference(s) |

| trans-Cyclooctene | TCO | ~2,000 | [4] |

| axial-5-hydroxy-trans-cyclooctene | a-TCO-OH | ~70,000 - 150,000 | [4][8] |

| cis-Dioxolane fused trans-cyclooctene | d-TCO | ~366,000 | [4] |

| Strained trans-cyclooctene | s-TCO | ~3,300,000 | [4] |

Stability

While highly reactive, TCO derivatives must also be sufficiently stable in biological environments to be effective. This compound exhibits good stability in aqueous solutions and is less prone to isomerization compared to more highly strained derivatives like s-TCO.[4] However, TCOs can be susceptible to thiol-promoted isomerization to the less reactive cis-isomer.[4][14] For applications requiring long-term stability in vivo, the balance between reactivity and stability is a key consideration, and derivatives like TCO-OH are often preferred.[4][14]

"Click-to-Release" Applications

A significant advancement in TCO chemistry is the "click-to-release" strategy.[15][16] In this approach, a cargo molecule (e.g., a drug) is attached to the TCO via a carbamate, carbonate, or ether linkage at an allylic position.[16][17] The IEDDA reaction with a tetrazine triggers a cascade of electronic rearrangements within the TCO structure. This leads to a 1,4-elimination reaction that cleaves the linker and releases the unmodified cargo molecule, along with CO₂ and an amine byproduct.[4][16] This strategy allows for the targeted delivery and release of therapeutic agents at a specific site of action.[7][15]

Experimental Protocols

The following are generalized protocols for the common use of TCO reagents in bioconjugation. Researchers should optimize concentrations, reaction times, and purification methods for their specific biomolecules and reagents.

Protocol 1: Conjugation of TCO-NHS Ester to a Protein

This protocol outlines the labeling of primary amines (e.g., lysine residues) on a protein, such as an antibody, with a TCO-NHS ester.

Materials:

-

Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at 1-5 mg/mL.[8]

-

TCO-NHS ester (e.g., TCO-PEG-NHS) dissolved in anhydrous DMSO to a stock concentration of 10 mM.[8]

-

Reaction buffer (e.g., PBS, pH 7.4-8.0).

-

Size exclusion chromatography (SEC) or spin desalting columns for purification.

Procedure:

-

Buffer Exchange: Ensure the protein is in an amine-free buffer like PBS. Buffers containing Tris or glycine will compete for reaction with the NHS ester.

-

Reaction Setup: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[8] The final concentration of DMSO should be kept low (<10%) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.

-

Purification: Remove the excess, unreacted TCO-NHS ester and byproducts by SEC or using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).[18]

-

Characterization: Determine the degree of labeling (DOL), i.e., the number of TCO molecules per protein, using MALDI-TOF mass spectrometry or by reacting with a tetrazine-fluorophore and measuring absorbance.

Protocol 2: Bioorthogonal Ligation with a Tetrazine Probe

This protocol describes the reaction between the TCO-functionalized protein and a tetrazine-labeled molecule (e.g., a fluorescent dye or drug).

Materials:

-

TCO-modified protein in reaction buffer (e.g., PBS, pH 7.4).

-

Tetrazine-labeled molecule dissolved in a compatible solvent (e.g., DMSO).

-

Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

-

Reactant Preparation: Prepare the TCO-modified protein in the reaction buffer. Dilute the tetrazine-labeled molecule stock solution into the reaction buffer.

-

Ligation Reaction: Add a slight molar excess (e.g., 1.5- to 5-fold) of the tetrazine-labeled molecule to the TCO-modified protein solution.

-

Incubation: Due to the fast kinetics, the reaction is often complete within minutes to an hour at room temperature.[19][20] Incubation times can be optimized as needed.

-

Analysis/Purification: Analyze the resulting conjugate using SDS-PAGE, mass spectrometry, or fluorescence imaging. If necessary, purify the final conjugate from the excess tetrazine reagent using SEC or dialysis.[8]

Conclusion

The this compound-tetrazine ligation represents a pinnacle of bioorthogonal chemistry, offering an unparalleled combination of speed, selectivity, and biocompatibility. Its robust performance under physiological conditions has established it as an essential tool for a wide array of applications, from live-cell imaging and proteomics to the development of advanced antibody-drug conjugates and pretargeting strategies in nuclear medicine.[4][5][6] A thorough understanding of its core principles—the strain-promoted IEDDA mechanism, the factors governing reactivity and stability, and the potential for "click-to-release" functionality—is critical for leveraging this powerful chemistry to its full potential in research and therapeutic development.

References

- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 2. Bioorthogonal chemistry | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vectorlabs.com [vectorlabs.com]

- 6. precisepeg.com [precisepeg.com]

- 7. 5-OH-TCO - Synvenio [synvenio.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthetic methodology towards allylic trans -cyclooctene-ethers enables modification of carbohydrates: bioorthogonal manipulation of the lac repressor ... - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03216F [pubs.rsc.org]

- 18. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation [bio-protocol.org]

(R)-TCO-OH safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data and handling precautions for (R)-TCO-OH ((R)-trans-cyclooctenol), a critical reagent in bioorthogonal chemistry. Due to the absence of a publicly available, comprehensive Safety Data Sheet (SDS) specifically for this compound, this guide synthesizes information from supplier data for the synonymous compound (E)-cyclooct-4-enol, public chemical databases, and general laboratory safety protocols for reactive chemical compounds.

Chemical Identification and Properties

This compound is a strained cyclooctene derivative containing a hydroxyl group. This structure allows for its application in "click chemistry," particularly in the strain-promoted alkyne-azide cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder reactions.

| Property | Value | Source |

| Chemical Name | (R)-trans-cyclooctenol, (E)-cyclooct-4-en-1-ol | |

| CAS Number | 85081-69-2 | [1][2][3] |

| Molecular Formula | C₈H₁₄O | [1][2][3][4][5] |

| Molecular Weight | 126.20 g/mol | [2][3][4][5] |

| Appearance | Liquid | [2] |

| Purity | >90% (typical) | [1] |

Hazard Identification and Classification

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, (E)-cyclooct-4-enol is classified with the following hazard.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Serious Eye Damage/Eye Irritation |

| Danger | H318: Causes serious eye damage.[6][7] |

Toxicological Data:

Handling and Personal Protective Equipment (PPE)

Given the identified hazards and the reactive nature of trans-cyclooctenes, stringent safety protocols are mandatory.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Eye Wash Station and Safety Shower: An operational and easily accessible eye wash station and safety shower are essential in the immediate work area.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

| Body Part | Required PPE | Specification/Standard |

| Eyes/Face | Safety goggles and a face shield. | ANSI Z87.1 compliant. |

| Hands | Chemical-resistant gloves. | Nitrile or other appropriate material. |

| Body | Laboratory coat. | --- |

A risk assessment should be performed for any new or modified procedures involving this chemical.

First Aid Measures

In case of exposure to this compound, the following first aid procedures should be followed immediately:

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8] |

| Skin Contact | Remove contaminated clothing. Wash skin with soap and plenty of water. If irritation persists, seek medical attention. |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Storage and Stability

Proper storage is crucial to maintain the integrity and reactivity of this compound and to ensure safety.

| Parameter | Recommendation |

| Storage Temperature | -20°C.[5][9][10] |

| Storage Conditions | Store in a tightly sealed container in a dry and dark place.[5][9] Protect from light and moisture.[10] |

| Solvent Usage | Use anhydrous solvents such as DMSO or DMF for reconstitution to maintain stability.[9][10] |

| Stability | The half-life of TCO is short as it can naturally isomerize to the less reactive cis-cyclooctene (CCO). Long-term storage is not recommended.[1] |

Disposal Considerations

All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.

-

Waste Segregation: Collect all this compound waste separately from other laboratory waste.

-

Labeling: Clearly label waste containers with the chemical name and associated hazards.

-

Disposal: Dispose of hazardous waste through a licensed and certified waste disposal company, in accordance with local, state, and federal regulations.

Experimental Protocols and Workflows

General Handling Workflow

The following diagram illustrates a generalized workflow for handling this compound in a laboratory setting.

Caption: A flowchart outlining the key steps for safely handling this compound.

Bioorthogonal Reaction Pathway

This compound is primarily used in bioorthogonal "click" reactions with tetrazine-containing molecules. This reaction is an inverse-electron-demand Diels-Alder cycloaddition.

Caption: The reaction of this compound with a tetrazine derivative.

References

- 1. TCO-OH, 85081-69-2 | BroadPharm [broadpharm.com]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | C8H14O | CID 89836243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [myskinrecipes.com]

- 6. 4-Cycloocten-1-ol | C8H14O | CID 5381510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cyclooct-4-en-1-ol | C8H14O | CID 98392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. TCO-OH (equatorial), CAS 85081-69-2 | AxisPharm [axispharm.com]

- 10. TCO-OH | CAS 85081-69-2 | AxisPharm [axispharm.com]

An Introductory Guide to (R)-TCO-OH in Bioconjugation: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of (R)-TCO-OH, a key reagent in the field of bioconjugation. We will delve into its applications, reaction mechanisms, and provide detailed experimental protocols for its use. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development and related scientific fields.

Introduction to this compound and Bioorthogonal Chemistry

This compound, or (R)-(+)-trans-Cyclooct-4-enol, is a strained cyclooctene derivative that has gained significant traction in the realm of bioorthogonal chemistry.[1] Its importance lies in its ability to participate in highly rapid and selective click chemistry reactions, specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazine partners.[2][3] This reaction is characterized by its exceptional speed and biocompatibility, proceeding efficiently under physiological conditions without the need for cytotoxic catalysts like copper.[2][3] These features make this compound an invaluable tool for a wide range of applications, including live-cell imaging, targeted drug delivery, and the development of antibody-drug conjugates (ADCs).[2][4]

The reactivity of trans-cyclooctenes is largely attributed to the strain of the trans-double bond within the eight-membered ring.[5] this compound exists as two diastereomers, axial and equatorial, with the axial isomer generally exhibiting faster reaction rates.[6] The hydroxyl group on the this compound molecule provides a convenient handle for conjugation to biomolecules.[7]

The TCO-Tetrazine Ligation: A Powerful Tool

The reaction between a trans-cyclooctene (TCO) and a tetrazine is the cornerstone of its utility in bioconjugation. This IEDDA reaction is exceptionally fast, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹.[2] The reaction proceeds via a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine conjugate.[8] This reaction is highly specific and does not interfere with native biological processes, making it truly bioorthogonal.[2]

Quantitative Data: Reaction Kinetics

The rate of the TCO-tetrazine ligation is dependent on the specific structures of both the TCO and the tetrazine, as well as the reaction conditions. The following table summarizes reported second-order rate constants for various TCO-tetrazine pairs to provide a comparative overview.

| TCO Derivative | Tetrazine Derivative | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |

| trans-cyclooctene | 3,6-di-(2-pyridyl)-s-tetrazine | Methanol/Water (9:1) | 25 | ~2000 | [2] |

| TCO derivatives | Methyl-substituted tetrazines | Aqueous Media | N/A | ~1000 | [2] |

| TCO derivatives | Hydrogen-substituted tetrazines | Aqueous Media | N/A | up to 30,000 | [2] |

| TCO | Various tetrazine scaffolds | 1,4-dioxane | 25 | 1.4 - 230 | [2] |

| TCO-PEG₄ | Various tetrazine scaffolds | DPBS | 37 | 1100 - 73,000 | [2] |

| axial-5-hydroxy-trans-cyclooctene | 3,6-di-(2-pyridyl)-s-tetrazine | N/A | N/A | ~150,000 | [9] |

| d-TCO (syn-diastereomer) | water-soluble 3,6-dipyridyl-s-tetrazine | Water | 25 | (366 ± 15) x 10³ | [10] |

| d-TCO (anti-diastereomer) | water-soluble 3,6-dipyridyl-s-tetrazine | Water | 25 | (318 ± 3) x 10³ | [10] |

| TCO conjugated to CC49 antibody | [¹¹¹In]In-labeled-Tz | PBS | 37 | (13 ± 0.08) x 10³ | [10] |

| a-TCO diol derivative | 3,6-dipyridyl-s-tetrazine derivative | N/A | N/A | (150 ± 8) x 10³ | [10] |

| water-soluble s-TCO | 3,6-dipyridyl-s-tetrazine derivative | N/A | N/A | (3,300 ± 40) x 10³ | [10] |

Experimental Protocols

This section provides detailed methodologies for the activation of this compound and its subsequent conjugation to biomolecules, followed by the ligation with a tetrazine-functionalized molecule.

Activation of the this compound Hydroxyl Group

The hydroxyl group of this compound is not inherently reactive towards common functional groups on biomolecules like amines. Therefore, it must first be activated. Below are two common methods for this activation.

This protocol describes the conversion of the hydroxyl group to an N-hydroxysuccinimide (NHS) ester, which is highly reactive towards primary amines.

Materials:

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous dichloromethane (DCM) or similar aprotic solvent

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for stock solutions

-

Argon or Nitrogen gas

-

Thin-layer chromatography (TLC) supplies

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).

-

Add N-Hydroxysuccinimide (1.2 equivalents) and N,N'-Diisopropylcarbodiimide (1.2 equivalents) to the solution.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, filter off the diisopropylurea byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the TCO-NHS ester.

-

The purified TCO-NHS ester can be dissolved in anhydrous DMSO or DMF to prepare a stock solution for bioconjugation.

Conjugation of TCO-NHS Ester to a Protein

This protocol outlines the general procedure for labeling a protein with the prepared TCO-NHS ester.

Materials:

-

TCO-NHS ester stock solution (in anhydrous DMSO or DMF)

-

Protein solution (1-5 mg/mL in amine-free buffer)

-

Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-9)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Spin desalting column or size-exclusion chromatography system

Procedure:

-

Prepare the protein solution in an amine-free buffer. Ensure the buffer does not contain primary amines like Tris or glycine.

-

Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.

-

Incubate the reaction for 1 hour at room temperature or 2 hours on ice.

-

Quench the reaction by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.

-

Remove excess, unreacted TCO-NHS ester using a spin desalting column or size-exclusion chromatography.

-

The purified TCO-labeled protein is now ready for ligation with a tetrazine-functionalized molecule.

TCO-Tetrazine Ligation

This protocol describes the final step of ligating the TCO-functionalized protein with a tetrazine-labeled molecule.

Materials:

-

TCO-labeled protein

-

Tetrazine-labeled molecule (e.g., fluorescent dye, drug)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare the TCO-labeled protein in the reaction buffer.

-

Add the tetrazine-labeled molecule to the TCO-labeled protein solution. A slight molar excess (1.1 to 1.5-fold) of the tetrazine reagent is often recommended.

-

Incubate the reaction for 10-60 minutes at room temperature. The progress of the reaction can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

-

If necessary, the final conjugate can be purified from any excess tetrazine reagent by size-exclusion chromatography or dialysis.

Stability and Storage

Proper handling and storage of this compound and its derivatives are crucial for maintaining their reactivity.

-

This compound and its derivatives should be stored at –20°C, protected from light and moisture. [4][7]

-

When working with TCO reagents, it is advisable to use anhydrous solvents such as DMSO or DMF to prepare stock solutions. [4][7]

-

Avoid prolonged exposure to light to preserve the integrity of the trans-cyclooctene ring. [7] More reactive TCOs can be prone to deactivation upon long-term storage.[11]

Conclusion

This compound is a powerful and versatile tool in the field of bioconjugation. Its participation in the rapid and bioorthogonal TCO-tetrazine ligation has enabled significant advancements in various areas of biomedical research and drug development. This guide has provided a comprehensive overview of the core principles, quantitative data, and detailed experimental protocols for the effective use of this compound. By following the outlined procedures for activation, conjugation, and ligation, researchers can confidently employ this technology to achieve their specific bioconjugation goals. The continued development and application of TCO-based chemistries promise to unlock new possibilities in the precise engineering of complex biological systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Advances in the synthesis of bioorthogonal reagents—s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. researchgate.net [researchgate.net]

- 5. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. echemi.com [echemi.com]

- 8. Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carbonyldiimidazole/1-hydroxybenzotriazole activation in polymer phase synthesis of the arginine rich proalbumin hexapeptide extension - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (R)-TCO-OH Mediated PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] This approach provides a powerful alternative to traditional occupancy-based inhibitors. The modular nature of PROTACs, consisting of a target-binding ligand, an E3 ligase-recruiting ligand, and a linker, allows for rational design and optimization.[1]

This application note provides a detailed protocol for the synthesis of a PROTAC targeting the bromodomain and extra-terminal domain (BET) protein BRD4, utilizing a (R)-TCO-OH linker. The synthesis is based on the "in-cell click-formed proteolysis targeting chimeras" (CLIPTAC) strategy, where the final PROTAC is assembled from two precursor molecules via an inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine.[2] This bioorthogonal click chemistry approach offers high efficiency and specificity, enabling the modular and rapid assembly of PROTACs.[2]

Principle of this compound Mediated PROTAC Synthesis

The synthesis strategy involves two key components:

-

A TCO-functionalized ligand for the target protein: In this protocol, the BRD4 inhibitor JQ1 is functionalized with a trans-cyclooctene moiety. While the specific protocol herein details the synthesis of a JQ1-TCO conjugate, the this compound linker can be conjugated to various target protein ligands.

-

A tetrazine-functionalized ligand for an E3 ligase: Here, the E3 ligase cereblon (CRBN) ligand, thalidomide, is modified with a tetrazine group.

These two precursors are then combined in the final step through a highly efficient and selective iEDDA "click" reaction to form the active PROTAC. This modular approach facilitates the rapid generation of PROTAC libraries with diverse linkers for structure-activity relationship (SAR) studies.[3]

Signaling Pathway of BRD4 Degradation

BRD4 is a key epigenetic reader that plays a critical role in the transcription of various oncogenes, most notably c-MYC.[4] By recruiting an E3 ligase to BRD4, the synthesized PROTAC induces the ubiquitination and subsequent proteasomal degradation of BRD4. This leads to the downregulation of c-MYC and other downstream targets, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[4][5]

References

- 1. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The therapeutic effect of the BRD4-degrading PROTAC A1874 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Step-by-Step Guide to Protein Labeling with (R)-TCO-OH: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction